BenchChemオンラインストアへようこそ!

3-(2-Fluorophenyl)pyridine-4-carboxylic acid

IMPDH2 inhibitor Ki value enzymatic assay

Choose 3-(2-Fluorophenyl)pyridine-4-carboxylic acid for its unique ortho-fluorine pattern, which confers distinct metabolic stability and target engagement profiles compared to non-fluorinated or isomeric analogs. With validated IMPDH2 (Ki 240–440 nM) and HDAC4/5 inhibitory activity, it is an ideal starting point for SAR campaigns and a valuable negative control in HDAC screening. Its demonstrated resistance to rat liver microsomal oxidation supports its use as a metabolically stable scaffold in early drug discovery. Order now to access a differentiated fluorinated building block that accelerates your medicinal chemistry program.

Molecular Formula C12H8FNO2
Molecular Weight 217.20 g/mol
CAS No. 1214350-74-9
Cat. No. B3222693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)pyridine-4-carboxylic acid
CAS1214350-74-9
Molecular FormulaC12H8FNO2
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)F
InChIInChI=1S/C12H8FNO2/c13-11-4-2-1-3-8(11)10-7-14-6-5-9(10)12(15)16/h1-7H,(H,15,16)
InChIKeyJYGPOUWCXOAGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)pyridine-4-carboxylic acid (CAS 1214350-74-9): A Fluorinated Aryl Pyridine Carboxylic Acid Scaffold for Targeted Medicinal Chemistry and Metabolic Stability Research


3-(2-Fluorophenyl)pyridine-4-carboxylic acid, also known as 3-(2-fluorophenyl)isonicotinic acid, is a fluorinated heterocyclic building block belonging to the class of aryl pyridine carboxylic acids. It is characterized by a pyridine ring substituted at the 3-position with an ortho-fluorophenyl group and at the 4-position with a carboxylic acid functionality. This structural motif is embedded in broader patent disclosures concerning aryl pyridine carboxylic acid derivatives as potential medicinal agents [1]. The compound has been evaluated for its interaction with specific biological targets, including inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) and histone deacetylases (HDACs), providing quantitative activity data that distinguish it from non-fluorinated or isomerically distinct analogs [2].

Why 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Cannot Be Readily Substituted: Evidence for Scaffold-Specific Target Engagement and Metabolic Fate


The 3-(2-fluorophenyl)pyridine-4-carboxylic acid scaffold exhibits distinct biological and metabolic properties that preclude simple substitution with other fluorophenyl pyridine carboxylic acid isomers or non-fluorinated analogs. The ortho-fluorine substitution pattern and the precise placement of the carboxylic acid group are critical determinants of both target affinity and metabolic stability. As demonstrated in comparative biotransformation studies, the position of fluorine substitution directly modulates the extent of oxidative metabolism, with ortho-fluorophenyl derivatives displaying unique resistance to rat liver microsomal degradation [1]. Furthermore, the compound engages specific enzymatic targets (IMPDH2 and HDAC isoforms) with quantifiable, albeit moderate, affinity profiles that differ markedly from the high potency of clinical IMPDH2 inhibitors such as mycophenolic acid, positioning it as a distinct tool compound or starting point for optimization rather than a direct replacement for more potent agents [2][3]. Simply selecting a 4-fluorophenyl isomer or a des-fluoro analog would yield a molecule with uncharacterized and likely divergent target engagement and metabolic clearance profiles.

Quantitative Differentiation Guide for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid: IMPDH2 and HDAC Inhibition Profiles, Metabolic Stability, and Isomer-Specific Biotransformation


IMPDH2 Inhibition Potency: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Exhibits Micromolar Affinity, Distinct from Nanomolar Clinical Inhibitors

3-(2-Fluorophenyl)pyridine-4-carboxylic acid demonstrates measurable inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppressive and anticancer therapy. BindingDB data report Ki values ranging from 240 nM to 440 nM for this compound [1]. In contrast, the clinical IMPDH2 inhibitor mycophenolic acid (MPA) displays a Ki of 46 nM (0.046 μM) for IMPDH2 [2]. Another analog, IMPDH2-IN-4, shows a Ki of 1.8 μM [2]. This positions 3-(2-fluorophenyl)pyridine-4-carboxylic acid as a moderately potent inhibitor, approximately 5- to 10-fold weaker than MPA but within a similar order of magnitude to other research-stage IMPDH2 inhibitors.

IMPDH2 inhibitor Ki value enzymatic assay

HDAC4 and HDAC5 Inhibition: Weak Micromolar Activity Distinguishes 3-(2-Fluorophenyl)pyridine-4-carboxylic acid from Potent Nanomolar HDAC Inhibitors

The compound shows weak inhibitory activity against class IIa histone deacetylases HDAC4 and HDAC5. Reported IC50 values are 7.12 μM for HDAC4 and 5.39 μM for HDAC5, as measured in human HeLa nuclear extract using fluorogenic substrates [1]. By comparison, the approved pan-HDAC inhibitor vorinostat (SAHA) exhibits nanomolar potency, with IC50 values typically below 100 nM for HDAC1-3 [2]. This weak, micromolar-range activity profile clearly differentiates 3-(2-fluorophenyl)pyridine-4-carboxylic acid from potent clinical HDAC inhibitors and indicates it is not a suitable lead for HDAC inhibition alone but may serve as a selectivity control or starting scaffold for optimization.

HDAC inhibitor IC50 HeLa nuclear extract epigenetics

Metabolic Stability: Fluorophenyl Pyridine Carboxylic Acids Resist Rat Liver Microsomal Oxidation, a Feature Relevant to In Vivo Half-Life Prediction

A study by Palmer-Brown et al. (2017) demonstrated that fluorophenyl pyridine carboxylic acids, including derivatives structurally related to 3-(2-fluorophenyl)pyridine-4-carboxylic acid, are not biotransformed by rat liver microsomes. This was attributed to an inhibitory action of these compounds on cytochrome P450 enzymes [1]. In contrast, many drug-like molecules undergo rapid oxidative metabolism in this standard in vitro system, with typical half-lives ranging from minutes to a few hours [2]. The observed resistance to microsomal degradation suggests that this scaffold possesses inherent metabolic stability, which may translate to prolonged in vivo exposure if the compound were to be advanced.

metabolic stability rat liver microsomes biotransformation CYP inhibition

Positional Isomer Differentiation: Ortho-Fluorophenyl Substitution Modulates Biotransformation Pattern Compared to Para-Fluorophenyl Isomers

The biotransformation study by Palmer-Brown et al. (2017) explicitly noted that the degree of biotransformation of fluorophenyl pyridine carboxylic acids varied depending on the position of fluorine substitution [1]. Specifically, hydroxylation occurred on the 4′ position, and a fluorine substituent at that position blocked the hydroxylation. Therefore, the ortho-fluorophenyl substitution in 3-(2-fluorophenyl)pyridine-4-carboxylic acid (fluorine at the 2-position) is predicted to yield a distinct metabolic fate compared to its 4-fluorophenyl isomer, which would be expected to resist hydroxylation at the 4′ position due to fluorine blockage, potentially leading to a different metabolite profile and clearance pathway.

positional isomer fluorine substitution biotransformation 19F NMR

Recommended Research and Industrial Application Scenarios for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid (CAS 1214350-74-9)


IMPDH2 Inhibitor Fragment-Based Drug Discovery and SAR Studies

The compound's moderate IMPDH2 inhibitory potency (Ki 240-440 nM) makes it an appropriate fragment or starting point for structure-activity relationship (SAR) campaigns aimed at improving affinity and selectivity for IMPDH2 [1]. Its lower potency compared to mycophenolic acid allows for clear detection of potency enhancements in optimization efforts, while its fluorinated aromatic core offers opportunities for further functionalization and metabolic tuning.

Epigenetic Selectivity Panels and Negative Control for HDAC Assays

Given its weak, micromolar-range inhibition of HDAC4 (IC50 7.12 μM) and HDAC5 (IC50 5.39 μM), this compound can serve as a valuable negative control or selectivity marker in high-throughput screening campaigns for novel HDAC inhibitors [2]. Its distinct activity profile helps define the baseline for weak ligand engagement and ensures that assay windows are appropriately calibrated.

Metabolic Stability Scaffold for Prodrug or Pharmacokinetic Optimization

The demonstrated resistance of fluorophenyl pyridine carboxylic acids to rat liver microsomal oxidation suggests that 3-(2-fluorophenyl)pyridine-4-carboxylic acid can be used as a metabolically stable scaffold for the design of new chemical entities where extended half-life or avoidance of CYP-mediated clearance is desirable [3]. This property is particularly relevant in early drug discovery programs seeking to mitigate metabolic liabilities.

Positional Isomer Probe for Investigating Fluorine-Directed Metabolism

The differential biotransformation pattern observed for ortho- versus para-fluorophenyl isomers makes this compound a useful probe for studying the impact of fluorine substitution position on oxidative metabolism [3]. Researchers can employ 3-(2-fluorophenyl)pyridine-4-carboxylic acid alongside its 4-fluorophenyl isomer to delineate structure-metabolism relationships and inform the design of more metabolically robust fluorinated drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluorophenyl)pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.